Product packaging for Chaetocin(Cat. No.:CAS No. 28097-03-2)

Chaetocin

Cat. No.: B1668567
CAS No.: 28097-03-2
M. Wt: 696.8 g/mol
InChI Key: PZPPOCZWRGNKIR-SCXPTGBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Natural Bioproduction within Fungal Species

Chaetocin is a mycotoxin produced by various filamentous fungi, primarily belonging to the Chaetomium genus. medchemexpress.comnih.govnih.gov It was first isolated from the fermentation broth of Chaetomium minutum. medchemexpress.comjst.go.jp Subsequent research has identified other species within this genus as producers of this compound and related compounds.

These fungi are widespread in the environment and are known for their ability to synthesize a diverse array of secondary metabolites. nih.gov The production of this compound, like other mycotoxins, can be influenced by environmental factors and the specific growth medium. nih.gov

Fungal Species Known to Produce this compound

Fungal Species Reference
Chaetomium minutum medchemexpress.comjst.go.jp
Chaetomium mollipilium cdnsciencepub.com
Chaetomium rectum cdnsciencepub.com
Chaetomium subaffine cdnsciencepub.com
Chaetomium cochliodes cdnsciencepub.com
Chaetomium globosum cdnsciencepub.com
Chaetomium virescens var. thielavioideum aacrjournals.org

Chemical Classification within Epipolythiodiketopiperazines (ETPs)

Chemically, this compound is classified as an epipolythiodiketopiperazine (ETP), a large family of biologically active fungal secondary metabolites. nih.govaacrjournals.org The defining characteristic of the ETP class is a core 2,5-diketopiperazine (DKP) ring that is bridged by an intramolecular polysulfide chain at the α,α'-positions. nih.gov

This compound itself is a dimeric alkaloid, meaning its structure is composed of two identical units linked together. medchemexpress.com Specifically, it is a 3,6-epidithio-diketopiperazine (ETP). medchemexpress.comaacrjournals.org The disulfide bridge is a key feature of the molecule and is considered the active pharmacophore, responsible for much of its biological activity. aacrjournals.orgnsf.gov The modification or removal of this disulfide bridge leads to a significant loss of inhibitory potency. aacrjournals.org

Historical Context of Research Discovery and Initial Biological Observations

The discovery and isolation of this compound were first reported in 1970 by D. Hauser, H. P. Weber, and H. P. Sigg. nih.gov Their work detailed the isolation of the compound from Chaetomium minutum and the determination of its chemical structure. nih.gov

From the outset, this compound was recognized for its potent biological effects. Initial observations highlighted its activity as an antineoplastic antibiotic. nih.gov Early studies also noted its remarkable cytotoxicity against various cell lines, including HeLa cells, and its broad-spectrum antibacterial properties. aacrjournals.org This potent bioactivity spurred further investigation into its potential applications and mechanisms of action. nih.govnih.govrsc.org More recent research has identified this compound as a specific inhibitor of the histone methyltransferase (HMT) SU(VAR)3-9 and the redox enzyme thioredoxin reductase. medchemexpress.comnih.gov

Initial and Early Biological Findings for this compound

Biological Activity Key Finding Reference(s)
Anticancer / Antineoplastic Exhibits potent and selective anti-myeloma activity and broad-spectrum anti-neoplastic activity in solid tumor cell lines. nih.govnih.govnih.gov
Cytotoxicity Demonstrates potent inhibition of proliferation and colony formation in a broad range of cancer cell lines. aacrjournals.orgnih.gov
Enzyme Inhibition Acts as a specific inhibitor of histone methyltransferase (HMT) SU(VAR)3-9 and thioredoxin reductase (TrxR). medchemexpress.com

| Induction of Oxidative Stress | Imposes cellular oxidative stress, which contributes to its ability to kill tumor cells. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28N6O6S4 B1668567 Chaetocin CAS No. 28097-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28097-03-2

Molecular Formula

C30H28N6O6S4

Molecular Weight

696.8 g/mol

IUPAC Name

(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

PZPPOCZWRGNKIR-SCXPTGBVSA-N

SMILES

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C

Isomeric SMILES

CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C

Canonical SMILES

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C

Appearance

Solid powder

Other CAS No.

28097-03-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chaetocin

Origin of Product

United States

Synthetic Chemistry and Structural Biology of Chaetocin and Analogues

Total Synthesis Methodologies

The dimeric and stereochemically complex structure of chaetocin presents a formidable challenge in total synthesis. Constructing the core octacyclic framework and installing the reactive epidithiodiketopiperazine (ETP) motif with precise stereocontrol are central hurdles that have been addressed through innovative synthetic strategies.

The first total synthesis of (+)-chaetocin was a landmark achievement reported by the Sodeoka group in 2010. psu.edunih.gov This pioneering work established a viable pathway to the complex natural product and its analogues. A key feature of their approach was an "early stage oxidation" strategy, which diverges from bio-inspired routes that typically install the disulfide bridge at a later stage. psu.edu

The synthesis commenced from known and commercially available amino acid derivatives, N-Cbz-protected N-methyl-D-serine and D-tryptophan methyl ester. psu.eduamazonaws.com These were coupled to form a diketopiperazine (DKP) intermediate. The core of the Sodeoka synthesis relied on two critical radical reactions:

Radical α-bromination: A highly stereoselective bromocyclization of the DKP with N-bromosuccinimide (NBS) followed by a further radical bromination set the stage for the subsequent dimerization. psu.edu

Co(I)-mediated Reductive Dimerization: A cobalt(I) complex was employed to mediate the crucial reductive coupling of a diol intermediate, successfully constructing the dimeric octacyclic tetraol core as a single isomer. psu.edunih.gov

The final, challenging step involved the construction of the two disulfide bridges. This was accomplished by treating the tetraol with hydrogen sulfide (B99878) in the presence of a Lewis acid, followed by oxidation with iodine to furnish (+)-chaetocin. psu.edu The entire synthesis was completed in nine steps from a known precursor. nih.gov

| Table 1: Key Reactions in the Pioneering Total Synthesis of (+)-Chaetocin | | :--- | :--- | | Step | Description | | Diketopiperazine (DKP) Formation | Coupling of N-Cbz-N-methyl-D-serine and D-Tryptophan methyl ester. psu.edu | | Stereoselective Bromocyclization | Reaction of the DKP with NBS to afford a tetracyclic intermediate. psu.eduamazonaws.com | | Radical Dimerization | Co(I)-mediated reductive coupling of a diol intermediate to form the octacyclic core. psu.edu | | Disulfide Bridge Formation | Reaction with H₂S and BF₃·OEt₂ followed by iodine oxidation to install the epidithio moieties. psu.edu |

Building on earlier work, more recent strategies have focused on achieving even greater control and efficiency, particularly in the stereoselective installation of the sulfur linkages. Research by another group has described a highly systematic and stereoselective approach applicable to a range of dimeric epipolythiodiketopiperazines, leading to the first total syntheses of (+)-chaetocin C (an epitrithiodiketopiperazine) and (+)-12,12′-dideoxychetracin A (an epitetrathiodiketopiperazine). nih.gov

The cornerstone of this advanced strategy is the controlled and stereoselective thiolation of a common dimeric diketopiperazine precursor. nih.gov This method allows for precise control over the degree of sulfidation, enabling the synthesis of analogues with di-, tri-, and tetrasulfide bridges. This approach is significant as it aligns with a biogenetic hypothesis that a common precursor is divergently sulfurated to produce the various natural products. nih.gov The high degree of stereochemical control and chemoselectivity in the sulfidation steps represents a major advancement in the synthesis of this challenging class of molecules. nih.gov

Semisynthesis and Analog Generation from Precursor Molecules

The generation of this compound analogues is crucial for probing its mechanism of action and developing new therapeutic leads. Besides total synthesis, semisynthetic modification of natural precursors or synthetic intermediates provides a more direct route to a variety of derivatives.

The Sodeoka group, alongside their total synthesis of natural (+)-chaetocin, also reported the synthesis of its unnatural enantiomer (ent-chaetocin) and sulfur-deficient analogues. psu.edunih.gov These compounds were instrumental in initial structure-activity relationship studies. For instance, the sulfur-deficient analogue, which lacks the key disulfide bridges, was found to be inactive as a histone methyltransferase (HMT) inhibitor, highlighting the critical role of the sulfur moiety. nih.gov

Furthermore, studies have shown that the o-dialdehyde moieties present in related fungal metabolites can be readily derivatized with primary amines to form isoindolinones, expanding the structural diversity of available compounds for biological testing. nih.gov This approach allows for the creation of novel derivatives by modifying biosynthetic precursors, offering a powerful tool for generating analogues with potentially new or improved biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Understanding the relationship between the structure of this compound and its biological activity is fundamental for designing more potent and selective inhibitors. SAR studies have focused on key structural motifs, primarily the disulfide bridge and the stereochemistry of the molecule. rsc.org

The epidithiodiketopiperazine (ETP) core is the defining feature of this compound and related compounds, and the disulfide bridge is paramount to their biological activity. iupac.org

Essential for Activity: Synthetic analogues of this compound that lack the sulfur functionality are inactive as HMT inhibitors. nih.gov

Modulator of Cytotoxicity: Chemical reduction of the disulfide bonds in this compound using dithiothreitol (B142953) (DTT) was shown to dramatically decrease its cytotoxic effects. nih.gov Similarly, preventing the reformation of the disulfide bonds through S-methylation also attenuated its activity, confirming that the intact disulfide bridge is required. nih.gov

Potency and Degree of Sulfuration: For the broader class of epipolythiodiketopiperazine alkaloids, studies have noted that an increase in the number of sulfur atoms in the bridge (from di- to tri- and tetrasulfides) correlates with an increase in biological potency. nih.gov

The disulfide bridge is not merely a structural scaffold but is believed to be directly involved in the molecule's mechanism of action, potentially through interactions with cellular thiols and the generation of reactive oxygen species. nih.gov

Like many complex natural products, the three-dimensional arrangement of atoms in this compound is critical to its interaction with biological targets. nih.gov The molecule possesses several stereocenters, and their configuration can profoundly influence both potency and selectivity.

| Table 2: Biological Activity of this compound Stereoisomers | | :--- | :--- | :--- | | Compound | Target/Assay | Observation | | (+)-Chaetocin (Natural) | Histone Methyltransferase G9a | Active inhibitor. nih.gov | | ent-Chaetocin (Unnatural Enantiomer) | Histone Methyltransferase G9a | Comparable inhibitory activity to (+)-chaetocin. nih.gov | | (+)-Chaetocin (Natural) | Apoptosis Induction (HL-60 cells) | Induces apoptosis. iupac.org | | ent-Chaetocin (Unnatural Enantiomer) | Apoptosis Induction (HL-60 cells) | More potent apoptosis inducer than (+)-chaetocin. iupac.org | | Sulfur-deficient analogue | Histone Methyltransferase G9a | Inactive. nih.gov |

Design and Synthesis of Modified this compound Derivatives for Enhanced Functionality

The complex structure and potent biological activities of this compound, a member of the epipolythiodiketopiperazine (ETP) class of natural products, have made it a compelling target for synthetic chemists. Modifications of the natural scaffold are pursued to investigate structure-activity relationships (SAR), enhance therapeutic properties, and develop molecular probes to better understand its mechanism of action. The design and synthesis of this compound derivatives have primarily focused on altering key structural elements, including the core dithiodiketopiperazine (DTP) bridge, the stereochemistry of the molecule, and the peripheral functional groups.

A significant breakthrough in this area was the first total synthesis of (+)-chaetocin, which not only confirmed its structure but also opened avenues for creating novel analogues. This synthetic route was accomplished in nine steps, utilizing key reactions such as a radical α-bromination of a diketopiperazine intermediate and a Co(I)-mediated reductive dimerization. This efficient pathway provided the necessary framework for diverted total synthesis, a strategy where advanced intermediates in a synthetic sequence are used to create analogues with deep-seated structural modifications.

One of the most important areas of investigation has been the role of the disulfide bridge, a defining feature of the ETP class. To probe its importance, researchers synthesized sulfur-deficient analogues. The synthesis involved establishing the dimeric octacyclic core first and then forgoing the final sulfur-installation step. When tested for inhibitory activity against the histone methyltransferase (HMT) G9a, these sulfur-deficient analogues were found to be inactive, with IC50 values greater than 50 μM. This finding clearly demonstrated that the sulfur functionality is indispensable for the HMT-inhibitory activity of this compound.

Another pivotal modification was the synthesis of the unnatural enantiomer of this compound, ent-chaetocin. Leveraging the established total synthesis route, the enantiomer was prepared using the corresponding enantiomeric starting materials. When comparing the biological activities, an interesting divergence was observed. Both natural (+)-chaetocin and its enantiomer, ent-chaetocin, inhibited the HMT G9a with comparable potency, suggesting that the enzyme is not sensitive to the three-dimensional structure of the inhibitor. However, a striking difference emerged in their apoptosis-inducing capabilities. The unnatural enantiomer, ent-chaetocin, was found to be a more potent inducer of apoptosis in human leukemia HL-60 cells than the natural form.

Further mechanistic studies revealed that ent-chaetocin triggers apoptosis through the caspase-8/caspase-3 pathway. This activity is linked to the inhibition of thioredoxin reductase (TrxR), an enzyme involved in oxidative stress remediation. Both this compound and ent-chaetocin showed TrxR-inhibitory activity, whereas the sulfur-deficient derivatives showed none, reinforcing the hypothesis that inhibition of TrxR is a key part of the molecule's cytotoxic mechanism. The enhanced apoptotic effect of ent-chaetocin suggests it may interact differently with its molecular targets or possess a distinct mechanism, making it a promising lead compound for developing novel anticancer therapeutics.

The synthetic strategies developed for this compound and its analogues allow for systematic modifications. By altering building blocks or diverting synthetic intermediates, researchers can create a variety of derivatives to refine biological activity, enhance target specificity, and reduce potential toxicity.

Research Findings on Modified this compound Derivatives

Table of Mentioned Compounds

Molecular and Cellular Mechanisms of Action Preclinical Studies

Epigenetic Regulatory Modulation

Chaetocin, a fungal mycotoxin derived from Chaetomium minutum, is recognized for its significant impact on epigenetic regulatory pathways. medchemexpress.com Its mechanisms of action are primarily centered on the modulation of enzymes that control the architecture of chromatin, thereby influencing gene expression patterns. mdpi.comnih.gov The compound's ability to alter the epigenetic landscape has made it a subject of extensive preclinical research.

This compound is a notable inhibitor of histone methyltransferases (HMTs), a class of enzymes responsible for the methylation of histone proteins. stemcell.com These modifications are critical for regulating chromatin structure and gene accessibility. mdpi.com this compound's inhibitory activity is not uniform across all HMTs, showing a degree of specificity that has been characterized in various studies. medchemexpress.comtocris.com

This compound was first identified as a specific and potent inhibitor of the Suppressor of variegation 3-9 homolog 1 (SUV39H1) and its Drosophila melanogaster ortholog, SU(VAR)3-9. nih.govabcam.com These enzymes are lysine-specific methyltransferases that play a crucial role in establishing and maintaining heterochromatin, a tightly packed form of DNA that is generally transcriptionally silent. abcam.comasm.org

The inhibition of SUV39H1 by this compound has significant biological implications. By targeting this enzyme, this compound can prevent the methylation of histone H3 at lysine (B10760008) 9 (H3K9), a hallmark of heterochromatin. nih.gov Research indicates that targeting SUV39H1 is critical for the maintenance of glioblastoma stem cells (GSCs) and the progression of glioblastoma (GBM). jci.org In preclinical models of diffuse intrinsic pontine gliomas (DIPG), this compound's inhibition of SUV39H1 has been shown to suppress tumor growth by downregulating genes related to stemness and growth factor signaling pathways. nih.govoup.com

Furthermore, studies have revealed that this compound's impact extends beyond direct enzymatic inhibition. It can also disrupt the crucial interaction between SUV39H1 and Heterochromatin Protein 1 (HP1). nih.govnsf.gov This interaction is vital for the establishment and stabilization of constitutive heterochromatin. This compound achieves this disruption independent of its effect on methyltransferase activity, adding another layer to its mechanism of action. nih.gov

While this compound is a potent inhibitor of SUV39H1, it also demonstrates inhibitory activity against other Lys9-specific HMTs, albeit with lower potency. medchemexpress.com These include G9a (also known as EHMT2) and the Neurospora crassa ortholog, DIM5. stemcell.comtocris.com G9a is the primary enzyme responsible for H3K9 dimethylation (H3K9me2) in euchromatin, a mark associated with transcriptional repression.

Table 1: Inhibitory Activity of this compound against Histone Methyltransferases

Target Enzyme IC₅₀ Value Organism
SU(VAR)3-9 0.6 µM Drosophila melanogaster
human SUV39H1 0.8 µM Human
G9a 2.5 µM Mouse
DIM5 3.0 µM Neurospora crassa

Data compiled from multiple sources. medchemexpress.comtocris.com

The inhibitory action of this compound is attributed to its unique chemical structure, specifically the epipolythiodixopiperazine (ETP) disulfide 'warhead'. nih.govresearchgate.net This reactive functionality suggests that this compound acts as a covalent inhibitor. nih.gov It is proposed that the disulfide bridge in the ETP moiety can undergo a redox reaction within the active site of the target enzyme.

This covalent binding mechanism allows this compound to irreversibly modify and inactivate the methyltransferase protein. nih.gov Evidence suggests that this covalent interaction is not limited to the catalytic domain but can also occur at other sites, such as the chromodomain of SUV39H1, thereby disrupting its interaction with other proteins like HP1. nih.govnsf.gov This mechanism of irreversible covalent inhibition contributes to the sustained effects of this compound on histone methylation profiles. nih.govresearchgate.netyoutube.com

The primary consequence of this compound's inhibition of HMTs is a significant alteration in the cellular histone methylation landscape. researchgate.netresearchgate.net These changes in histone marks directly impact chromatin structure and gene expression, underlying many of this compound's observed biological effects.

The most prominent effect of this compound is the global reduction of histone H3 lysine 9 (H3K9) methylation. nih.govresearchgate.net This includes a decrease in both H3K9 dimethylation (H3K9me2) and trimethylation (H3K9me3). nih.govresearchgate.net H3K9me3 is a canonical mark of silent heterochromatin, and its reduction can lead to a more open and transcriptionally permissive chromatin state. mdpi.comkeio.ac.jp

Studies in various cell types have demonstrated that treatment with this compound leads to a time- and concentration-dependent decrease in global H3K9me3 levels. researchgate.net For instance, long-term treatment of acute myeloid leukemia cells with this compound resulted in a significant reduction in both H3K9 and H3K27 tri-methylation. researchgate.net In porcine somatic cell nuclear transfer (SCNT) embryos, this compound treatment was shown to reduce aberrant levels of H3K9me3, thereby enhancing epigenetic reprogramming. nih.gov This ability to reverse hypermethylation at H3K9 is a key aspect of this compound's molecular function, with implications for reversing epigenetically acquired drug resistance in some contexts. asm.org

Table 2: Summary of this compound's Effects on Histone Methylation

Histone Mark Effect Cellular Context Implication
H3K9me3 Decrease Cancer cells, SCNT embryos Loosening of heterochromatin, potential gene re-expression. researchgate.netnih.gov
H3K9me2 Decrease Ovine somatic cells Alteration of repressive chromatin marks. nih.gov
H3K27me3 Decrease Acute myeloid leukemia cells Broad impact on repressive histone marks. researchgate.net
H3K27me3 Increase DIPG cells with H3K27M mutation Partial restoration of PRC2 activity. nih.govnih.gov

This table summarizes findings from various preclinical studies.

Gene Expression Modulation through Epigenetic Pathways

This compound is widely recognized for its ability to inhibit the activity of the SUV39 family of histone methyltransferases. portlandpress.comnih.gov These enzymes are responsible for the di- and tri-methylation of Histone H3 at Lysine 9 (H3K9me2/me3), which are hallmark modifications of constitutive heterochromatin—a tightly packed form of chromatin that leads to stable gene silencing. nih.govnih.gov

By inhibiting SUV39H1, this compound reduces global levels of H3K9 methylation. portlandpress.comnih.gov This action counters the formation and maintenance of heterochromatic domains. Heterochromatin typically silences genes by creating a structure that interferes with the recruitment of coactivator complexes and RNA polymerase II by transcriptional activators. nih.gov Therefore, by preventing the establishment of these repressive marks, this compound can lead to the de-condensation of chromatin and the potential reactivation of previously silenced genes, effectively reversing heterochromatic gene silencing. This is further compounded by its ability to disrupt the interaction between SUV39H1 and Heterochromatin Protein 1 (HP1), a key step in stabilizing heterochromatin. nih.govnih.gov

The epigenetic modifications induced by this compound can lead to the transcriptional activation of critical regulatory genes, including the tumor suppressor p21/WAF1. mdpi.com The p21 gene is a central regulator of cell cycle arrest and is often silenced in cancer through epigenetic mechanisms. mdpi.comresearchgate.net

While direct studies on this compound's activation of p21 are part of a broader mechanistic understanding, its role as a histone methylation inhibitor provides a clear pathway for this effect. The expression of p21 can be suppressed by repressive histone marks on its promoter. mdpi.com By inhibiting histone methyltransferases, this compound can alter the chromatin environment of the p21 promoter, leading to its transcriptional activation. This mechanism is analogous to how other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, induce p21 expression by creating a more permissive chromatin structure. nih.govnih.gov The induction of p21 plays a major role in arresting the growth of transformed cells. nih.govduke.edu

Disruption of Protein-Protein Interactions

A significant and distinct mechanism of this compound's action is its ability to disrupt the crucial protein-protein interaction between the histone methyltransferase SUV39H1 and Heterochromatin Protein 1 (HP1). portlandpress.comnih.govnih.gov This inhibitory effect is independent of this compound's impact on the methyltransferase activity of SUV39H1. portlandpress.comnih.gov

Research using in vitro binding assays and yeast two-hybrid systems has shown that this compound directly inhibits the binding between the chromodomain (CD) of SUV39H1 and the chromoshadow domain (CSD) of HP1. nih.govnih.gov This disruption is achieved through the disulfide functionality of this compound, which appears to covalently bind to the SUV39H1 chromodomain. nih.govnih.gov The interaction between SUV39H1 and HP1 is fundamental for the establishment and stabilization of constitutive heterochromatin, as HP1 dimers recruit SUV39H1 in a feedback loop to propagate the H3K9me3 mark. nih.govembopress.org Furthermore, the interaction with HP1 is important for maintaining the protein stability of SUV39H1. embopress.org By severing this interaction, this compound provides an additional, powerful mechanism for destabilizing heterochromatin beyond the direct inhibition of enzymatic activity. nih.govnih.gov

Table 2: Mechanistic Summary of this compound's Inhibition of the SUV39H1-HP1 Interaction

Interacting Proteins Specific Domains Involved Mechanism of Inhibition by this compound Consequence of Inhibition Reference(s)
SUV39H1 and HP1 SUV39H1 Chromodomain (CD) and HP1 Chromoshadow Domain (CSD) Direct disruption of binding, likely via covalent modification of SUV39H1 CD by this compound's disulfide moiety. Independent of methyltransferase activity inhibition. Destabilization of constitutive heterochromatin; disruption of the feedback cascade that recruits SUV39H1. nih.gov, portlandpress.com, nih.gov

Intracellular Signaling Network Perturbations

Beyond the induction of oxidative stress, this compound directly modulates fundamental signaling networks that control cell growth, survival, and proliferation.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in various cancers, promoting cell proliferation and resistance to apoptosis. nih.govfrontiersin.org Preclinical studies have demonstrated that this compound can significantly inhibit this pathway. researchgate.net In drug-resistant non-small cell lung cancer cells (A549/DDP), treatment with this compound resulted in a notable downregulation of both PI3K and Akt expression levels. researchgate.net

Transcriptomic and proteomic analyses have reinforced these findings, revealing that the PI3K/Akt signaling pathway is one of the most significantly altered pathways following this compound treatment. researchgate.net This inhibition disrupts the downstream signaling that would normally promote cell survival and growth, contributing to this compound's anticancer effects. nih.govresearchgate.net By suppressing this key survival pathway, this compound can render cancer cells more susceptible to cell death.

Effect of this compound on PI3K/Akt Pathway Components in A549/DDP Cells
Analysis TypeFindingSignificance
KEGG Pathway Analysis (Transcriptome & Proteome)PI3K/Akt signaling pathway identified as a key inhibited pathway. researchgate.netDemonstrates a broad impact on the pathway at both gene and protein expression levels.
Protein Expression AnalysisDose-dependent decrease in PI3K and Akt expression levels. researchgate.netConfirms direct inhibition of key nodes in the pathway.

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, primarily by restricting cell proliferation and promoting apoptosis. nih.govbio-techne.com Its dysregulation is common in many cancers, leading to uncontrolled growth. nih.govnih.gov this compound has been shown to be an activator of the Hippo pathway. nih.gov

In esophageal squamous cell carcinoma (ESCC) cells, this compound treatment leads to the accumulation of ROS, which in turn activates the Hippo signaling cascade. nih.gov The core of this pathway involves a kinase cascade where MST1/2 and LATS1/2 kinases are activated. nih.gov Activated LATS1/2 then phosphorylates and inhibits the transcriptional co-activators YAP and TAZ. nih.gov This phosphorylation prevents their translocation to the nucleus, thereby down-regulating the expression of genes that promote cell proliferation and survival. nih.gov By activating the Hippo pathway, this compound effectively suppresses the malignant phenotype in ESCC cells, causing cell cycle arrest and inducing apoptosis. nih.gov This finding highlights a distinct mechanism, linked to but separate from its other actions, by which this compound exerts its anticancer effects.

Induction of Endoplasmic Reticulum (ER) Stress

This compound has been shown to trigger apoptosis in cancer cells by inducing stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding. nih.govnih.gov The accumulation of unfolded or misfolded proteins within the ER activates a signaling network known as the Unfolded Protein Response (UPR). nih.govstemcell.com In response to this compound treatment, a notable activation of the ER stress response occurs, characterized by the upregulation of key transcription factors, Activating Transcription Factor 3 (ATF3) and C/EBP homologous protein (CHOP). nih.govnih.gov

These factors, ATF3 and CHOP, play a crucial role in the subsequent induction of Death Receptor 5 (DR5), a cell surface receptor that, when activated, initiates the apoptotic cascade. nih.govnih.gov This mechanism demonstrates that this compound's pharmacological inhibition of certain cellular targets provokes an ER stress response that ultimately leads to DR5-dependent apoptosis in cancer cells. nih.gov The process begins when ER stress sensors, such as IRE1 and PERK, are activated upon dissociation from the chaperone protein BiP, which is titrated away by accumulating unfolded proteins. stemcell.combiomolther.org This activation, particularly of the PERK pathway, is essential for the upregulation of CHOP. nih.gov

Disruption of the KMT1A-GATA3-STAT3 Regulatory Circuit

This compound is recognized as an inhibitor of the lysine-specific histone methyltransferase KMT1A, also known as Suppressor of variegation 3-9 homolog 1 (SUV39H1). mdpi.comnih.gov This enzyme is a primary driver for the trimethylation of Lysine 9 on Histone H3 (H3K9me3), a key epigenetic mark associated with gene silencing and the formation of heterochromatin. nih.gov Research in bladder cancer stem cells has identified a critical self-renewal signaling pathway involving KMT1A, GATA3, and STAT3. mdpi.com In this circuit, KMT1A (SUV39H1) functions to maintain the stem-like properties of cancer cells by actively repressing the transcription factor GATA3. mdpi.com

The repression of GATA3, a factor involved in cell differentiation, leads to the subsequent upregulation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comnih.gov Activated STAT3 is a well-established driver of cell proliferation, survival, and the maintenance of a stem-cell state. By inhibiting the enzymatic activity of KMT1A, this compound can disrupt this repressive mechanism. mdpi.comnih.gov This disruption is expected to de-repress GATA3, leading to a downstream suppression of STAT3 signaling, thereby interfering with the self-renewal capacity of cancer stem cells. mdpi.com

Transketolase (TKT) Inhibition and Non-Oxidative Pentose (B10789219) Phosphate (B84403) Pathway Suppression

Recent studies have identified Transketolase (TKT) as a direct molecular target of this compound. mdpi.comscispace.com TKT is a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), a metabolic route essential for generating precursors for nucleotide biosynthesis and for maintaining cellular redox balance. mdpi.com The non-oxidative PPP is responsible for producing the majority of the ribose required for the synthesis of new nucleic acids, a process that is highly active in rapidly proliferating cancer cells.

This compound has been found to directly bind to TKT, inhibiting both its enzymatic activity and its expression. mdpi.comscispace.com This inhibition effectively suppresses the non-oxidative PPP, thereby interfering with the cancer cells' ability to produce essential building blocks for DNA and RNA. mdpi.comnih.govscispace.com The disruption of this metabolic pathway also impacts the intracellular oxidation-reduction balance. mdpi.comscispace.com Consequently, TKT inhibition by this compound leads to the suppression of cancer cell growth and the induction of cell death. mdpi.comscispace.com Studies have shown that cancer cells with higher expression of TKT may be more vulnerable to the effects of this compound. scispace.com

Impact on Cellular Fate Processes

Induction of Apoptosis (Caspase-Dependent and Caspase-Independent Mechanisms)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism involves caspase-dependent pathways. nih.govnih.gov Caspases are a family of protease enzymes that, once activated, execute the dismantling of the cell. This compound treatment leads to the activation of initiator caspases, such as caspase-8 (associated with the extrinsic or death receptor pathway) and caspase-9 (associated with the intrinsic or mitochondrial pathway), which in turn activate the executioner caspase-3. nih.gov The activation of caspase-3 is confirmed by the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

The induction of apoptosis by this compound is frequently initiated by the generation of reactive oxygen species (ROS). nih.govnih.gov The accumulation of ROS can trigger both the intrinsic mitochondrial pathway and the extrinsic pathway by upregulating death receptors like DR5. nih.govnih.gov The critical role of caspases is demonstrated by experiments where a pan-caspase inhibitor, z-VAD-fmk, can reverse or block the apoptotic effects of this compound. nih.gov While the majority of evidence points to caspase-dependent apoptosis, the activation of downstream executioner factors by caspases is the critical event that disassembles the nucleus.

Regulation of Cell Cycle Arrest (G1, G2/M, and M Phases)

In addition to inducing apoptosis, this compound exerts antiproliferative effects by causing cell cycle arrest, which prevents cancer cells from proceeding through the phases of division. nih.gov The cell cycle is controlled by checkpoints that ensure the integrity of the process, primarily at the G1/S, G2/M, and M phase transitions. Preclinical studies have demonstrated that this compound can induce a significant arrest of the cell cycle, particularly at the G2/M phase. nih.govnih.gov This effect has been observed in ovarian cancer and intrahepatic cholangiocarcinoma cell lines. nih.gov

The arrest at the G2/M checkpoint prevents cells from entering mitosis, effectively halting their proliferation. This action is often linked to the generation of ROS. The increase in oxidative stress can activate signaling pathways, such as the apoptosis signal-regulating kinase 1 (ASK-1)/c-Jun N-terminal kinase (JNK) pathway, which contributes to both cell cycle arrest and apoptosis. By halting the cell cycle, this compound prevents damaged cells from replicating, providing a window for apoptotic mechanisms to eliminate them.

Modulation of Autophagy and its Interplay with Cell Death Pathways

Autophagy is a cellular catabolic process for degrading and recycling cellular components, which can serve as a survival mechanism for cancer cells under stress. Research has revealed that this compound treatment induces not only apoptosis but also autophagy in cancer cells, such as human hepatoma cell lines. The induction of autophagy is evidenced by the accumulation of the protein LC3-II, a key marker of autophagosome formation.

Interestingly, this induced autophagy appears to function as a cytoprotective or pro-survival response, attempting to counteract the cellular stress caused by this compound. This creates a complex interplay between cell death and cell survival pathways. A crucial finding is that the inhibition of this autophagic response can significantly enhance the anticancer effect of this compound. When autophagy is blocked, for instance by using agents like Bafilomycin A1 or by knocking down the autophagy protein ATG5, the level of this compound-mediated apoptotic cell death is increased. This suggests that a combination therapy that includes an autophagy inhibitor could potentiate the efficacy of this compound in cancer treatment.

Induction of Pyroptosis

Recent preclinical research has identified that the epigenetic modulator, this compound, can induce a form of inflammatory programmed cell death known as pyroptosis in cancer cells. researchgate.net This process is distinct from apoptosis and is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents. bio-rad-antibodies.comnih.gov The mechanism by which this compound triggers pyroptosis involves a specific signaling cascade that ultimately leads to the cleavage and activation of a key effector protein.

In studies utilizing gastric cancer cell lines (AGS, HGC27, MKN28, and SGC7901), this compound treatment was shown to inhibit cell proliferation in a dose-dependent and time-dependent manner by inducing both apoptosis and pyroptosis. researchgate.net Morphological changes characteristic of pyroptosis, such as cellular swelling and the formation of pores in the cell membrane, were observed in treated cells. researchgate.netbio-rad-antibodies.com

The central mechanism of this compound-induced pyroptosis identified in these studies is the activation of the Caspase-3/Gasdermin E (GSDME) pathway. researchgate.net Unlike the canonical pyroptosis pathway that is dependent on Caspase-1, this compound triggers a Caspase-3-mediated cleavage of GSDME. researchgate.netnih.gov Upon cleavage, the N-terminal fragment of GSDME translocates to the cell membrane and forms pores, leading to cell lysis and the release of cellular contents, including lactate (B86563) dehydrogenase (LDH), which serves as a marker for pyroptosis. researchgate.netnih.gov

Research findings indicate that treatment of gastric cancer cells with this compound leads to a significant increase in the number of pyroptotic cells and a corresponding increase in LDH release. researchgate.net Furthermore, molecular analysis confirmed an elevated ratio of the active N-terminal fragment of GSDME to the full-length GSDME protein following this compound administration. researchgate.net The targeting of the G9a histone methyltransferase by this compound has been identified as the upstream event initiating this pyroptotic cascade. researchgate.net To confirm the role of Caspase-3 in this pathway, the use of a Caspase-3 inhibitor, Z-DEVD-FMK, was shown to significantly reduce the percentage of pyroptotic cells induced by this compound. researchgate.net

Table 1: Effect of this compound on Pyroptosis Markers in SGC7901 Gastric Cancer Cells

Treatment ConditionPyroptotic Cell Percentage (%)LDH Release (Arbitrary Units)N-GSDME/GSDME Ratio (Fold Change)
ControlBaselineBaselineBaseline
This compound (400 nmol/L)Significantly IncreasedSignificantly IncreasedSignificantly Increased
This compound + Z-DEVD-FMK (Caspase-3 Inhibitor)Significantly Decreased vs. This compound alone--
Data derived from a study on gastric cancer cells, indicating a significant increase (P<0.05) in pyroptotic markers upon treatment with this compound. researchgate.net

Preclinical Pharmacological Activities and Biological Applications

Antineoplastic Activities in Preclinical Cancer Models

Chaetocin, a natural product derived from fungi of the Chaetomium species, has demonstrated significant antitumor capabilities in a multitude of preclinical studies. nih.govplos.org These investigations, spanning both laboratory cell cultures and animal models, have highlighted its potential in cancer therapy by demonstrating its ability to suppress tumor cell growth and viability. nih.gov

Laboratory studies using isolated cancer cell lines have been instrumental in elucidating the anticancer effects of this compound. These in vitro experiments show that the compound potently inhibits proliferation and colony formation across a wide array of cancer types, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range (2-10 nM). selleckchem.com

This compound exhibits potent anticancer activity against a diverse range of human cancers, encompassing both hematological malignancies and solid tumors. nih.govnih.gov Its efficacy has been documented in numerous cancer cell lines, underscoring its broad-spectrum potential. nih.govnih.gov Studies have reported its inhibitory effects on esophageal squamous cell carcinoma (ESCC), gastric cancer, glioma, human chronic myelogenous leukemia, non-small cell lung cancer, renal cell carcinoma, and multiple myeloma. plos.orgnih.govnih.gov Furthermore, its activity extends to melanoma, ovarian cancer, intrahepatic cholangiocarcinoma, and various human hepatoma cells. plos.orgselleckchem.comnih.govspandidos-publications.com This wide range of activity suggests that this compound targets fundamental pathways common to many types of cancer. nih.gov

Table 1: In Vitro Antitumor Activity of this compound Across Various Cancer Cell Lines

Cancer TypeCell Line(s)Key FindingsCitations
Esophageal Squamous Cell Carcinoma TE-1, KYSE150Significantly inhibited cell proliferation and colony formation in a dose-dependent manner. nih.gov
Multiple Myeloma KAS-6, OCI-MY5, RPMI 8226, MM1Potently killed both IL-6-dependent and -independent myeloma cells. nih.gov
Melanoma Sk-Mel-28, A375Suppressed cell proliferation and induced apoptosis in a dose- and time-dependent manner. plos.org
Ovarian Cancer SKOV3Potently inhibited proliferation with IC50 values in the nanomolar range. nih.gov
Intrahepatic Cholangiocarcinoma CCLP-1, RBE, HCCC-9810Reduced cell viability in a dose- and time-dependent manner. spandidos-publications.com
Non-Small Cell Lung Cancer A549Inhibited colony formation and cell proliferation. nih.gov
Hepatoma HepG2, Hep3B, Huh7Inhibited HIF-1-mediated hypoxic responses. selleckchem.com

A significant aspect of this compound's preclinical profile is its effectiveness against cancer cells that have developed resistance to standard chemotherapeutic agents. Research has shown that myeloma cell lines resistant to conventional drugs like doxorubicin (B1662922) and dexamethasone (B1670325) remain largely sensitive to this compound, indicating a lack of cross-resistance. nih.gov This suggests that this compound's mechanism of action differs from these traditional agents. nih.gov

Further studies have explored this phenomenon in other cancers. In non-small cell lung cancer, for instance, this compound was found to inhibit the growth of cisplatin-resistant A549/DDP cells by targeting transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. mdpi.com This ability to overcome established resistance mechanisms marks this compound as a compound of interest for treating refractory cancers. nih.govmdpi.com

This compound actively curtails several key processes that are fundamental to tumor growth and metastasis. nih.gov Its anti-proliferative effects have been consistently demonstrated across numerous cancer cell lines. plos.orgnih.gov For example, in esophageal squamous cell carcinoma cells, this compound significantly suppressed proliferation as measured by colony formation and EdU assays. nih.gov Similarly, it markedly inhibited the proliferation of human melanoma cells. plos.org

Beyond halting proliferation, this compound also impedes the ability of cancer cells to invade surrounding tissues and migrate to distant sites—critical steps in the metastatic cascade. nih.gov In studies on human intrahepatic cholangiocarcinoma, this compound was shown to inhibit the invasive ability of the CCLP-1 cell line, as observed in Transwell invasion assays. spandidos-publications.com This inhibition of proliferation, invasion, and migration collectively points to this compound's potential to control both primary tumor growth and the spread of cancer. nih.govspandidos-publications.com

The antitumor effects of this compound observed in cell cultures have been successfully translated into animal models of cancer, providing further evidence of its therapeutic potential. nih.gov

In various xenograft studies, where human cancer cells are implanted into immunodeficient mice, administration of this compound has led to a significant reduction in tumor growth. plos.orgnih.govnih.gov For instance, in a mouse model of esophageal squamous cell carcinoma, this compound treatment resulted in a significant decrease in both tumor volume and weight compared to the control group. nih.gov Similar outcomes were observed in xenograft models of human melanoma, where this compound administration markedly inhibited the growth of tumors derived from Sk-Mel-28 and A375 cells. plos.orgresearchgate.net

The compound has also demonstrated efficacy against solid tumors such as ovarian cancer and cholangiocarcinoma in vivo. nih.govspandidos-publications.com In a model using SKOV3 ovarian cancer cells, this compound treatment significantly delayed tumor growth. selleckchem.comnih.gov Likewise, it reduced the growth of human CCLP-1 cholangiocarcinoma xenografts. spandidos-publications.com Importantly, this compound also suppressed the growth of drug-resistant non-small cell lung cancer xenografts, reinforcing the findings from in vitro studies. mdpi.com These consistent results across multiple in vivo models underscore this compound's robust antitumor activity. plos.orgnih.gov

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Cancer ModelCell Line(s)Animal ModelKey OutcomesCitations
Esophageal Squamous Cell Carcinoma KYSE150BALB/c nude miceSignificantly decreased tumor volume and weight. nih.gov
Melanoma Sk-Mel-28, A375Nude miceSignificantly inhibited the growth of tumor xenografts. plos.orgresearchgate.net
Ovarian Cancer SKOV3Nude miceSignificantly delayed tumor growth, producing less vascular tumors. selleckchem.comnih.gov
Intrahepatic Cholangiocarcinoma CCLP-1Nude miceReduced tumor growth compared to the control group. spandidos-publications.com
Drug-Resistant Non-Small Cell Lung Cancer A549/DDPNude miceSignificantly inhibited xenograft growth with an inhibition rate of 70.43%. mdpi.com
Acute Myeloid Leukemia (AML) Not specifiedMiceInterfered with leukemia growth in vivo. nih.gov
Hepatoma Hepa 1c1c-7MiceInhibited tumor growth by deregulating HIF-1α-mediated angiogenesis. selleckchem.com

In Vivo Xenograft Studies

Demonstrating Antitumor Activity in Murine Xenograft Systems

The compound this compound has demonstrated notable antitumor activity in preclinical in vivo models. nih.gov Specifically, its efficacy has been observed in a SCID mouse model featuring established flank xenografts of the RPMI 8226 myeloma cell line. nih.gov In these studies, this compound exhibited significant antiproliferative activity against the myeloma xenografts. nih.gov This in vivo activity underscores its potential as an antimyeloma agent. nih.gov Further research has also pointed to this compound's ability to interfere with leukemia growth in vivo, supporting its broader potential in cancer therapy research. nih.gov The mechanism of action is linked to the induction of apoptosis in leukemia cells. nih.gov

Table 1: Antitumor Activity of this compound in a Murine Xenograft Model This is an interactive table. Click on the headers to sort the data.

Cell Line Xenograft Mouse Model Observed Effect
RPMI 8226 (Myeloma) SCID Mouse Antiproliferative activity nih.gov
Leukemia Cells Xenograft Model Interference with leukemia growth nih.gov

Role in Epigenetic Reprogramming in Developmental Biology

This compound plays a significant role in developmental biology through its function as an epigenetic modifier. As a known inhibitor of histone methyltransferases, particularly those responsible for histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), it can influence crucial developmental processes by altering the epigenetic landscape. nih.govnih.gov H3K9me3 is recognized as a major epigenetic barrier in mammalian development, and its reduction can facilitate reprogramming. frontiersin.orgnih.gov

Effects on Somatic Cell Nuclear Transfer (SCNT) Embryo Development

Incomplete epigenetic reprogramming of the donor cell nucleus is a primary factor limiting the success of somatic cell nuclear transfer (SCNT). nih.gov this compound has been investigated as a tool to overcome these epigenetic hurdles. Research on porcine SCNT embryos has shown that treatment with this compound can significantly enhance their developmental competence. nih.govnih.gov

Studies have demonstrated that treating porcine SCNT embryos with this compound improves several key developmental metrics compared to untreated controls. nih.govnih.gov Specifically, significant increases have been recorded in the rates of cleavage, blastocyst formation, and hatching. nih.govnih.gov Furthermore, the total cell number within the resulting blastocysts is also notably increased following this compound treatment. nih.govresearchgate.net One study found that treatment with 2 nM this compound increased the blastocyst rate from 13% in the control group to 21%. globethesis.com Another investigation using 0.5 nM this compound reported a significant rise in the blastocyst formation rate and total cell count. nih.govresearchgate.net This enhancement is attributed to this compound's ability to promote epigenetic reprogramming by reducing aberrant levels of H3K9me3 and global DNA methylation. nih.govnih.gov The combined use of this compound with other inhibitors, such as Trichostatin A, has also been shown to have synergistic effects, further improving the rate of development to the blastocyst stage. nih.gov

Table 2: Effect of this compound on Porcine SCNT Embryo Development This is an interactive table. You can filter the data by entering values in the fields below the column headers.

Metric Control Group This compound-Treated Group Finding Source
2-cell Embryo Rate 68% 79% Significant Increase globethesis.com
Blastocyst Rate 13% 21% Significant Increase globethesis.com
Blastocyst Formation Rate Lower Significantly Higher Significant Increase nih.govresearchgate.net
Total Cell Number Lower Significantly Higher Significant Increase nih.govresearchgate.net

Regulation of Pluripotency-Related Gene Expression

The establishment and maintenance of pluripotency are governed by a core network of transcription factors, including Oct4, Sox2, and Nanog. nih.govnih.gov These genes are essential for the self-renewal of embryonic stem cells and are critical for successful embryonic development. nih.govresearchgate.net The expression of these pluripotency-related genes is often dysregulated in SCNT embryos due to incomplete epigenetic reprogramming.

This compound treatment has been shown to favorably modulate the expression of these key genes in the context of SCNT. nih.gov In porcine SCNT embryos, the application of this compound leads to a marked increase in the expression levels of Oct4, Nanog, and Sox2. nih.govglobethesis.com This upregulation is consistent with the observed reduction in the repressive H3K9me3 mark, which is known to silence genes, including those related to pluripotency. nih.gov By restoring the expression of these crucial genes, this compound helps to correct the molecular profile of SCNT embryos, bringing them closer to that of embryos produced by in-vitro fertilization and thereby improving their developmental potential. nih.gov

Table 3: Effect of this compound on Pluripotency Gene Expression in SCNT Blastocysts This is an interactive table. Click on the headers to sort the data.

Gene Effect of this compound Treatment Implication Source
Oct4 Markedly increased expression Enhanced pluripotency nih.govglobethesis.com
Nanog Markedly increased expression Enhanced pluripotency nih.govglobethesis.com
Sox2 Markedly increased expression Enhanced pluripotency nih.gov

Advanced Research Methodologies and Future Directions

Experimental Models and Techniques in Chaetocin Research

The investigation into this compound's mechanisms of action is multifaceted, employing a range of established and cutting-edge experimental techniques to dissect its impact on cellular and molecular processes.

Cellular Assays for Viability, Cell Cycle Progression, and Apoptosis Detection

To understand how this compound affects cancer cells, researchers first assess its impact on cell number and health. Cell viability assays , such as the MTT or CCK-8 assays, are fundamental tools that measure the metabolic activity of cells, which correlates with the number of viable cells. Studies have consistently shown that this compound reduces the viability of various cancer cell lines, including those from esophageal squamous cell carcinoma, melanoma, and ovarian cancer, in a dose-dependent manner. nih.govyoutube.com

Following the observation of reduced viability, scientists investigate the underlying causes, such as inhibition of cell division or induction of cell death. Cell cycle analysis is commonly performed using flow cytometry, where cells are stained with a DNA-binding dye like propidium (B1200493) iodide. This technique reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Research has demonstrated that this compound can cause cell cycle arrest, often at the G2/M phase, in ovarian cancer and lung cancer cells, thereby halting their proliferation. youtube.combindingsolution.com

A key mechanism of many anticancer agents is the induction of apoptosis , or programmed cell death. The Annexin V/propidium iodide assay, analyzed by flow cytometry, is a standard method to distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells. bindingsolution.com This has been a crucial technique in showing that this compound induces apoptosis in human melanoma and intrahepatic cholangiocarcinoma cells. nih.govnih.gov Furthermore, Western blotting for key apoptotic proteins, such as the cleavage of caspase-3 and PARP, provides molecular confirmation of the apoptotic process initiated by this compound. nih.gov

Table 1: Cellular Assays in this compound Research

Assay Type Purpose Example Application in this compound Research
MTT / CCK-8 Assay Quantifies cell metabolic activity to determine cell viability and proliferation. Demonstrated dose-dependent inhibition of viability in ovarian cancer and melanoma cell lines. youtube.combio-rad.com
Flow Cytometry (Propidium Iodide Staining) Measures DNA content to analyze the distribution of cells in different cell cycle phases. Revealed that this compound induces G2/M phase cell cycle arrest in OVCAR-3 ovarian cancer cells. youtube.com

| Annexin V/PI Staining | Detects phosphatidylserine (B164497) externalization and membrane integrity to identify apoptotic cells. | Confirmed that this compound induces apoptosis in A549 lung cancer cells and human melanoma cells. nih.govbindingsolution.com |

Molecular Biology Techniques (e.g., Western Blotting, Quantitative RT-PCR, Chromatin Immunoprecipitation (ChIP))

To delve into the specific molecular pathways affected by this compound, a suite of molecular biology techniques is employed.

Western Blotting is an indispensable technique used to detect and quantify specific proteins. In this compound research, it has been instrumental in verifying the molecular consequences of its activity. For example, Western blot analysis has confirmed the cleavage of caspase-3, a key executioner of apoptosis, in esophageal squamous cell carcinoma cells treated with this compound. nih.gov It has also been used to show decreased expression of YAP and increased phosphorylation of YAP (p-YAP), core components of the Hippo signaling pathway, which is implicated in this compound's anticancer effects. nih.gov

Quantitative Real-Time PCR (qRT-PCR) measures the expression levels of specific genes at the RNA level. This technique is often used to validate the findings from broader, discovery-based approaches like RNA-sequencing. For instance, after identifying differentially expressed genes via RNA-seq in glioblastoma cells treated with this compound, qRT-PCR was used to confirm the upregulation of genes like HMOX1 and the downregulation of genes like ITGA2. nih.gov

Chromatin Immunoprecipitation (ChIP) is a powerful method to study the interactions of proteins with specific regions of DNA in the cell. Given that this compound is known to inhibit histone methyltransferases like SUV39H1, ChIP is particularly relevant. This technique can be used to assess changes in histone methylation marks, such as H3K9me3 (tri-methylation of histone H3 at lysine (B10760008) 9), at the promoter regions of specific genes. Studies have used ChIP to demonstrate that SUV39H1 can form a complex with other proteins and target specific gene loci to repress their expression, a process that can be interrogated and potentially reversed by this compound. abcam.co.jp

High-Throughput Omics Approaches (e.g., RNA-sequencing, Proteomics)

To gain a global, unbiased view of this compound's impact, researchers are increasingly turning to high-throughput "omics" technologies.

RNA-sequencing (RNA-seq) provides a comprehensive snapshot of the entire transcriptome (the complete set of RNA transcripts) in a cell at a given moment. This powerful approach allows for the discovery of novel genes and pathways affected by this compound. In one study, RNA-seq analysis of esophageal squamous cell carcinoma cells treated with this compound identified thousands of differentially regulated genes. nih.gov Subsequent pathway analysis revealed that the "Hippo signaling pathway" was one of the most significantly enriched pathways, pointing to a key mechanism of this compound's action. nih.gov Similarly, an RNA-seq study in glioblastoma cells found 373 upregulated and 478 downregulated genes upon this compound treatment, highlighting its broad impact on cancer cell transcription. nih.gov

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct measure of the proteins present in a cell. While specific, large-scale proteomics studies focused solely on this compound are emerging, the field of cancer proteomics provides the tools to do so. nih.gov Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing changes in protein expression, post-translational modifications, and protein-protein interactions that are not apparent from RNA data alone. Such approaches could, for example, identify all the protein targets of this compound-induced oxidative stress or map its effects on cellular signaling networks more completely.

Table 2: RNA-Sequencing Findings for this compound

Cancer Type Key Finding Example Differentially Expressed Genes
Esophageal Squamous Cell Carcinoma Hippo signaling pathway identified as one of the most enriched pathways after this compound treatment. nih.gov Upregulated: 3736 genes; Downregulated: 3578 genes (at 0.4 μM). nih.gov

| Glioblastoma | Identification of 373 upregulated and 478 downregulated genes. nih.gov | Upregulated: HMOX1, MLC1; Downregulated: ITGA2, ITGA11. nih.gov |

Structural Determination and Interaction Studies (e.g., X-ray Crystallography, Fluorescence-based Binding Assays)

Understanding how this compound physically interacts with its molecular targets is crucial for explaining its mechanism and for guiding the design of more specific derivatives.

X-ray Crystallography is a powerful technique that can determine the precise three-dimensional atomic structure of a molecule or a protein-ligand complex. While a crystal structure of this compound itself is known, its complex with a target protein would be highly informative. Such structural data provides a detailed map of the binding site, revealing the specific amino acid residues that interact with the inhibitor. This information is invaluable for structure-based drug design, enabling chemists to rationally modify the compound to improve its affinity and selectivity.

Fluorescence-based Binding Assays are a versatile set of techniques used to quantify the strength of the interaction between two molecules, such as this compound and a target protein. These assays measure changes in a fluorescent signal upon binding. For example, a technique like fluorescence polarization (FP) can be used. In an FP assay, a fluorescently labeled version of a binding partner is used. When it is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When it binds to a larger molecule, its tumbling slows, and the polarization of the emitted light increases. By titrating one binding partner against a fixed concentration of the other, one can determine the equilibrium dissociation constant (Kd), a measure of binding affinity. bpsbioscience.com While specific Kd values for this compound from such assays are not widely published, these methods are standard for characterizing inhibitor-target interactions and could be readily applied to study this compound's binding to proteins like SUV39H1 or thioredoxin reductase. nsf.gov

Application of In Vivo Preclinical Models for Efficacy Assessment

To evaluate the therapeutic potential of this compound in a living system, researchers use in vivo preclinical models, most commonly mice.

Xenograft models are a mainstay of preclinical cancer research. In this approach, human cancer cells are injected into immunodeficient mice, where they form tumors. These mice are then treated with the test compound, and its effect on tumor growth is monitored. This compound has demonstrated significant anti-tumor activity in several xenograft models. For instance, in a mouse model of esophageal squamous cell carcinoma, administration of this compound led to a significant decrease in both tumor volume and weight compared to control animals. nih.gov Similarly, its efficacy has been shown in xenograft models of melanoma and diffuse midline gliomas. nih.govabcam.co.jp These studies are a critical step in translating laboratory findings into a potential clinical therapy, providing essential data on efficacy and systemic effects.

Remaining Challenges and Prospective Research Avenues

Despite significant advances, several challenges in this compound research remain, which in turn define the key prospective avenues for future investigation. A major challenge is this compound's lack of target specificity. It is known to inhibit several unrelated enzymes, including histone methyltransferases and thioredoxin reductase, which can lead to off-target effects and potential toxicity. A critical future direction is the use of medicinal chemistry and structure-based design to develop analogs of this compound with improved selectivity for a single target. This would help to de-convolute its mechanisms of action and create safer therapeutic candidates.

Another prospective avenue is the exploration of this compound in combination therapies. Its ability to modulate the epigenome and induce oxidative stress could sensitize cancer cells to other treatments, such as conventional chemotherapy, radiation, or targeted immunotherapies. Investigating these synergistic combinations in relevant preclinical models is a logical next step. Furthermore, the development of more sophisticated in vivo models, such as genetically engineered mouse models (GEMMs) or patient-derived xenografts (PDXs) that more accurately reflect human tumor biology and heterogeneity, will be crucial for a more robust preclinical evaluation of this compound and its future derivatives. youtube.com Finally, expanding the investigation of this compound into non-cancer diseases where its targets play a role, such as viral infections or inflammatory disorders, represents an exciting area for future research.

Table 3: Mentioned Chemical Compounds

Compound Name
Annexin V
Caspase-3
This compound
PARP (Poly (ADP-ribose) polymerase)
Propidium Iodide
SUV39H1

Comprehensive Elucidation of Multifaceted Molecular Mechanisms

This compound, a mycotoxin derived from Chaetomium species fungi, exhibits a complex and multifaceted mechanism of action, impacting numerous cellular processes. nih.govapexbt.com Its biological activities are not limited to a single target but involve a network of interactions that collectively contribute to its potent anti-proliferative and pro-apoptotic effects. nih.gov Research has illuminated several key molecular pathways through which this compound exerts its influence.

A primary and widely studied mechanism is the induction of oxidative stress. This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS). plos.orgnih.gov This is achieved, in part, by its role as a competitive inhibitor of thioredoxin reductase-1 (TrxR1), a critical enzyme in mitigating oxidative stress. stemcell.comrndsystems.com By inhibiting TrxR1, this compound disrupts the cellular redox homeostasis, leading to an accumulation of ROS that can trigger apoptotic cell death through the intrinsic mitochondrial pathway. plos.orgnih.govaacrjournals.org The generation of high levels of ROS appears to be a central event, as the apoptotic effects of this compound can be significantly counteracted by antioxidants like N-acetylcysteine (NAC). plos.orgnih.gov

Concurrently, this compound is recognized as an inhibitor of histone lysine methyltransferases (HMTs). rndsystems.comabcam.com It was initially identified as a specific inhibitor of SU(VAR)3-9 (SUV39H1), an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9me). apexbt.comabcam.com This epigenetic modification is typically associated with gene repression. nih.gov However, further studies have revealed that this compound is a non-specific inhibitor, also affecting other HMTs like G9a. frontiersin.orgfrontiersin.orgbpsbioscience.com By inhibiting these enzymes, this compound can alter the histone methylation landscape, leading to changes in gene expression. researchgate.net For instance, in glioma cells, this compound's inhibition of H3K9me3 has been shown to be dependent on ROS production. researchgate.net

The induction of apoptosis is a major consequence of this compound's activity. It can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov The intrinsic pathway is often initiated by ROS-mediated mitochondrial membrane depolarization. plos.org The extrinsic pathway can be activated through the upregulation of death receptors. nih.gov In acute myeloid leukemia (AML) cells, this compound treatment upregulates death-receptor-related genes in a ROS-dependent manner, leading to apoptosis. nih.gov

Furthermore, this compound has been observed to induce autophagy in several cancer cell lines, including hepatoma and gastric cancer. nih.govresearchgate.netresearchgate.net Autophagy is a cellular process of self-digestion, which can have dual roles in either promoting cell survival or contributing to cell death. In the context of this compound treatment, autophagy can act as a survival mechanism, and its inhibition has been shown to enhance this compound-induced cell death. nih.govresearchgate.net

Recent studies have also implicated other signaling pathways in this compound's mechanism of action. In esophageal squamous cell carcinoma, this compound was found to activate the Hippo pathway, a key regulator of cell proliferation and apoptosis. nih.gov Additionally, it has been shown to modulate the Wnt/β-catenin signaling pathway in mesenchymal stem cells, promoting osteogenic differentiation. rndsystems.comnih.gov

MechanismKey Molecular Targets/PathwaysObserved EffectCell Types StudiedCitations
Oxidative Stress Induction Thioredoxin Reductase-1 (TrxR1)Increased Reactive Oxygen Species (ROS), ApoptosisMelanoma, Glioma, Myeloma plos.org, stemcell.com, nih.gov, researchgate.net, aacrjournals.org
Epigenetic Modification SUV39H1, G9a (Histone Methyltransferases)Inhibition of H3K9 methylation, Altered gene expressionVarious cancer cells, Drosophila frontiersin.org, rndsystems.com, medchemexpress.com, frontiersin.org, bpsbioscience.com
Apoptosis Induction Intrinsic (Mitochondrial) & Extrinsic (Death Receptor) PathwaysCaspase activation, Cell deathMelanoma, Leukemia, Glioblastoma plos.org, nih.gov, nih.gov, nih.gov
Autophagy Modulation LC3, Autophagy-Related ProteinsInduction of autophagyHepatoma, Gastric Cancer nih.gov, researchgate.net, researchgate.net
Signaling Pathway Regulation Hippo Pathway, Wnt/β-catenin PathwayActivation of Hippo, Modulation of WntEsophageal Squamous Cell Carcinoma, Mesenchymal Stem Cells nih.gov, nih.gov

Development of More Specific and Targeted Epigenetic Modulators

While this compound has demonstrated significant anti-cancer potential, its clinical development is hampered by its non-specific nature and broad cytotoxicity. frontiersin.orgaacrjournals.org It inhibits multiple histone lysine methyltransferases (HMTs) and also targets other unrelated enzymes like thioredoxin reductase, which contributes to its pleiotropic effects and potential toxicity. frontiersin.orgfrontiersin.org This lack of specificity has driven research towards the development of more targeted epigenetic modulators, using the structure and activity of this compound as a foundational model.

A critical area of investigation has been to identify the pharmacophore responsible for its biological activity. Studies involving the synthesis of this compound analogues have revealed that the epidithio-diketopiperazine (ETP) functionality, specifically the disulfide bridge, is essential for its inhibitory activity against HMTs. aacrjournals.orgnih.gov Analogues lacking this sulfur functionality were found to be inactive against the HMT G9a, indicating that the disulfide bridge is the active component. frontiersin.orgnih.gov This finding suggests that the mechanism may involve the generation of reactive oxygen species or protein crosslinking via the disulfide bridge, which could explain its broad and non-specific effects. aacrjournals.org

The challenge for medicinal chemists is to design inhibitors that retain the ability to target specific HMTs while eliminating the broad-spectrum cytotoxicity associated with the ETP core. frontiersin.org The goal is to achieve selectivity among the different HMTs, which remains a major issue in the field. frontiersin.org The development of such selective inhibitors is crucial, as different HMTs play distinct roles in various diseases.

Current strategies in drug discovery are moving beyond natural product scaffolds like this compound to design novel, highly selective inhibitors. For example, structure-based design and high-throughput screening have led to the identification of selective inhibitors for other HMTs like DOT1L and EZH2, some of which have advanced to clinical trials. frontiersin.org These efforts often involve creating compounds that target the specific substrate-binding or cofactor-binding sites of the enzymes, rather than relying on a reactive chemical moiety like this compound's disulfide bridge.

The journey from a non-specific natural product like this compound to clinically viable, targeted epigenetic drugs involves:

Structural Analysis : Understanding the precise structure-activity relationships of this compound and its analogues. aacrjournals.orgnih.gov

Pharmacophore Identification : Pinpointing the ETP core as the source of broad activity and toxicity. aacrjournals.org

Rational Design : Synthesizing novel chemical scaffolds that mimic the necessary interactions for enzyme inhibition but lack the toxic elements. mdpi.comnih.gov

Selectivity Screening : Testing new compounds against a panel of HMTs and other enzymes to ensure target specificity. frontiersin.org

While this compound itself may not become a frontline therapeutic due to its non-specificity, its study has been invaluable. It has highlighted the potential of targeting HMTs in cancer therapy and provided a chemical blueprint, guiding the development of a new generation of safer and more specific epigenetic modulators.

Compound/AnalogueKey Structural FeatureActivity vs. HMTsSignificanceCitations
This compound Epidithio-diketopiperazine (ETP) with disulfide bridgeNon-specific inhibitor (SUV39H1, G9a, etc.)Potent but cytotoxic; model for inhibitor development. frontiersin.org, bpsbioscience.com
Sulfur-deficient this compound Analogs Lacks the disulfide bridgeInactive toward G9aDemonstrates the disulfide bridge is the active pharmacophore. frontiersin.org, nih.gov
ent-Chaetocin A Enantiomer of natural this compoundSimilar inhibitory activity to this compound against G9aShows the target is not highly stereospecific. frontiersin.org

Exploration of this compound in Combination Therapy Strategies

Given the complex and multifactorial nature of cancer, combination therapies that target multiple pathways simultaneously are a cornerstone of modern oncology. The multifaceted mechanism of action of this compound makes it a compelling candidate for use in such strategies. Research has shown that combining this compound with other therapeutic agents can lead to synergistic effects, enhancing anti-cancer efficacy and potentially overcoming drug resistance. nih.govresearchgate.netnih.gov

One promising strategy involves combining this compound with agents that modulate cellular stress and survival pathways.

Autophagy Inhibitors : this compound induces autophagy in some cancer cells, which can act as a pro-survival mechanism. nih.govresearchgate.net Combining this compound with autophagy inhibitors, such as Bafilomycin A1 or Chloroquine (CQ), has been shown to enhance its cytotoxic effects. nih.govresearchgate.netresearchgate.net By blocking the protective autophagic response, cancer cells become more susceptible to this compound-induced apoptosis. nih.govresearchgate.net This has been observed in hepatoma and gastric cancer cells. nih.govresearchgate.net

TRAIL : Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many cancer types, like glioblastoma, are resistant to TRAIL. nih.govspandidos-publications.com this compound has been found to sensitize glioblastoma cells to TRAIL-mediated apoptosis by increasing the generation of ROS and enhancing the stabilization of Death Receptor 5 (DR5). nih.govspandidos-publications.com

Another area of exploration is the combination of this compound with other epigenetic drugs. This approach aims to target the epigenetic machinery from multiple angles.

HDAC and Bromodomain Inhibitors : In acute myeloid leukemia (AML) cells, combining this compound with the histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA) or the bromodomain inhibitor JQ-1 resulted in synergistic cytotoxic activity. nih.govresearchgate.net This suggests that simultaneously targeting different components of the epigenetic regulatory network can be a powerful anti-leukemia strategy.

Trichostatin A (TSA) : In the context of improving developmental biology techniques, the combination of this compound with Trichostatin A , another HDAC inhibitor, showed synergistic effects in improving the epigenetic reprogramming and developmental competence of porcine somatic cell nuclear transfer embryos. researchgate.netfrontiersin.org

Furthermore, combining this compound with targeted therapies directed at specific oncogenic signaling pathways has shown significant promise.

ONC201 : In diffuse midline gliomas (DMG), a devastating pediatric brain tumor, this compound treatment was found to synergize with ONC201 , a DRD2 antagonist. nih.govnih.gov This combination synergistically increased the anti-tumor efficacy, revealing a new strategy for treating this challenging disease by targeting both the SUV39H1-H3K9me3 pathway and compensatory signaling loops. nih.govnih.gov

These studies underscore the potential of this compound as a component of combination therapies. By pairing it with drugs that inhibit survival pathways, target other epigenetic regulators, or block key signaling cascades, it is possible to achieve enhanced therapeutic outcomes.

Combination AgentClass of AgentCancer/Model SystemObserved Synergistic EffectCitations
Bafilomycin A1 / Chloroquine Autophagy InhibitorHepatoma, Gastric CancerEnhanced this compound-induced cell death. nih.gov, researchgate.net, researchgate.net
TRAIL Apoptosis-Inducing CytokineGlioblastomaSensitization of resistant cells to TRAIL-mediated apoptosis. nih.gov, spandidos-publications.com
SAHA (Vorinostat) HDAC InhibitorAcute Myeloid Leukemia (AML)Increased cytotoxicity in AML cells. researchgate.net, nih.gov
JQ-1 Bromodomain InhibitorAcute Myeloid Leukemia (AML)Enhanced cytotoxicity in specific AML cell lines. researchgate.net, nih.gov
ONC201 DRD2 AntagonistDiffuse Midline Glioma (DMG)Increased anti-tumor efficacy in vitro and in vivo. nih.gov, nih.gov
Trichostatin A (TSA) HDAC InhibitorPorcine SCNT EmbryosImproved epigenetic reprogramming and development. researchgate.net, frontiersin.org

Expanding Novel Epigenetic and Metabolic Targeting Strategies for Therapeutic Intervention

The dual action of this compound as both an epigenetic modulator and an inducer of metabolic stress provides a blueprint for novel therapeutic strategies that co-target these interconnected cellular processes. nih.govnih.gov The realization that epigenetic regulation and cellular metabolism are deeply intertwined has opened new avenues for cancer therapy, moving towards integrated approaches that disrupt cancer cells on multiple fronts. youtube.com

This compound's ability to inhibit histone methyltransferases like SUV39H1 while simultaneously inducing ROS through inhibition of thioredoxin reductase exemplifies a dual-targeting strategy within a single molecule. nih.govnih.gov This dual mechanism is particularly relevant for therapeutic intervention. For instance, in acute myeloid leukemia, the anti-leukemia activity of this compound involves both direct inhibition of SUV39H1 and an indirect modulation of the enzyme via ROS production, which also potentiates the effects of other anti-cancer drugs. nih.gov This suggests that targeting both epigenetic and metabolic vulnerabilities can create a synthetic lethal environment for cancer cells.

Future strategies are expanding on this concept in several ways:

Rational Co-targeting : This involves the deliberate combination of a specific epigenetic drug with a drug that targets a metabolic pathway. Research has shown that cancers with certain epigenetic mutations, such as in the MLL3 and MLL4 genes (which are part of the COMPASS family of histone methylases), become particularly vulnerable to the inhibition of specific metabolic pathways, like purine (B94841) metabolism. youtube.com This creates a "genotype-defined" therapeutic opportunity, where the epigenetic landscape of a tumor dictates the most effective metabolic inhibitor to pair with it. youtube.com

Exploiting Epigenetic Control of Metabolism : Epigenetic mechanisms directly regulate the expression of key metabolic enzymes. Therefore, epigenetic drugs can be used to reprogram cancer metabolism. This compound itself has been shown to affect metabolic reprogramming in glioma cells through its ROS-inducing capabilities. researchgate.net Future interventions could involve using highly specific epigenetic modulators to alter metabolic pathways in a controlled manner, for example, to suppress glycolysis or glutaminolysis, on which many cancer cells depend.

Targeting Metabolic Regulation of Epigenetics : The link is bidirectional. Metabolic intermediates, such as acetyl-CoA, S-adenosylmethionine (SAM), and α-ketoglutarate, are essential cofactors for epigenetic enzymes (histone acetyltransferases, methyltransferases, and demethylases, respectively). Therefore, targeting metabolic pathways that produce these cofactors can, in turn, alter the epigenetic state of a cell. This represents an indirect yet powerful way to achieve epigenetic modulation.

Beyond Cancer : The application of these dual strategies is also being explored in other diseases. In heart failure, for example, epigenetic modifiers like this compound have been studied for their potential to reduce disease progression. mdpi.com However, the pleiotropic effects of non-specific agents like this compound, including the induction of oxidative stress and apoptosis, highlight the need for more targeted approaches to avoid unintended consequences in non-cancer contexts. mdpi.com Similarly, in regenerative medicine, this compound has been shown to promote osteogenic differentiation of mesenchymal stem cells by modulating the Wnt/β-catenin pathway, demonstrating the potential of epigenetic agents to direct cell fate by influencing key metabolic and signaling networks. nih.gov

The future of therapeutic intervention lies in a deeper understanding of the crosstalk between the epigenome and the metabolome. By developing specific inhibitors and rational combination strategies that exploit the vulnerabilities created by this interplay, it may be possible to design more effective and personalized treatments for a range of diseases. youtube.com

Q & A

Q. What are the primary molecular targets of chaetocin in cancer research, and how are they experimentally validated?

this compound primarily inhibits histone methyltransferases (HMTs) such as SUV39H1 and G9a, disrupts the SUV39H1-HP1 interaction, and acts as a competitive inhibitor of thioredoxin reductase-1 (TrxR1). To validate these targets:

  • Use in vitro HMT activity assays with recombinant enzymes (e.g., SUV39H1) and measure inhibition via radioactive methyltransferase assays .
  • Employ siRNA knockdown of HMTs (e.g., G9a) to confirm loss of this compound’s epigenetic effects .
  • Assess TrxR1 inhibition via NADPH oxidation assays and ROS scavengers (e.g., NAC) to isolate oxidative stress contributions .

Q. What standardized assays are used to evaluate this compound’s anti-proliferative effects?

  • MTT/EdU assays : Quantify dose- and time-dependent viability reductions in cancer cell lines (e.g., ESCC, melanoma) .
  • Flow cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (PI staining for G2/M phase) .
  • Colony formation assays : Assess long-term clonogenic survival post-treatment .

Q. How is this compound-induced ROS generation quantified, and what controls are necessary?

  • DCFDA fluorescence : Detect intracellular ROS levels via flow cytometry or microscopy. Include NAC pre-treatment to confirm ROS dependency .
  • qPCR/Western blot : Validate ROS-responsive genes (e.g., HMOX1, TXNRD1) and proteins (e.g., BAX, cleaved caspase-3) .

Advanced Research Questions

Q. How can researchers reconcile this compound’s dual epigenetic (HMT inhibition) and oxidative stress mechanisms?

  • Comparative studies : Treat cells with this compound analogs lacking disulfide bonds (non-ROS-inducing) to isolate HMT-specific effects .
  • Gene set enrichment analysis (GSEA) : Compare transcriptomic profiles of this compound-treated cells with HMT-knockout models to distinguish epigenetic vs. oxidative stress pathways .
  • Chromatin immunoprecipitation (ChIP) : Assess H3K9me3 levels at heterochromatic regions to confirm HMT inhibition independent of ROS .

Q. What experimental strategies address contradictory findings on HMOX1’s role in this compound-induced apoptosis?

  • CRISPR/Cas9 knockout : Ablate HMOX1 in glioma or melanoma cells to determine its pro-survival vs. pro-apoptotic roles in specific contexts .
  • Combinatorial assays : Co-treat with HMOX1 inhibitors (e.g., zinc protoporphyrin) and this compound to evaluate synergistic effects .

Q. How can this compound’s radiosensitizing effects be optimized in solid tumors?

  • Clonogenic survival assays : Administer this compound pre-irradiation and measure dose-enhancement ratios in NSCLC or glioblastoma models .
  • Immunofluorescence : Monitor DNA repair markers (e.g., γH2AX, 53BP1 foci) to confirm impaired damage response in this compound-treated cells .

Q. What methodologies identify this compound’s impact on non-canonical cell death pathways (e.g., pyroptosis)?

  • LDH release assays : Quantify pyroptosis via membrane permeability in gastric cancer cells .
  • Western blot : Detect gasdermin E (GSDME) cleavage and caspase-3 activation .
  • Morphological analysis : Use time-lapse microscopy to distinguish pyroptotic (swelling) vs. apoptotic (shrinkage) phenotypes .

Methodological Considerations

  • Dose optimization : this compound exhibits narrow therapeutic windows (e.g., IC₅₀ = 9–110 μM across cell types). Prioritize dose-response curves for each model .
  • In vivo validation : Use subcutaneous xenografts in nude mice, monitoring tumor volume and survival. Include NAC co-treatment to assess ROS dependency .
  • Data contradictions : Resolve conflicting results (e.g., HMOX1’s role) by standardizing cell lines, treatment durations, and ROS measurement techniques .

For comprehensive experimental design, apply the PICOT framework :

  • Population : Specific cancer cell lines (e.g., U87MG glioblastoma, A375 melanoma).
  • Intervention : this compound ± combinatorial agents (e.g., TRAIL, NAC).
  • Comparison : Untreated controls, HMT-knockout models.
  • Outcome : Apoptosis markers, ROS levels, tumor growth inhibition.
  • Time : Acute (24–72 h) for mechanistic studies; chronic (2–4 weeks) for in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetocin
Reactant of Route 2
Chaetocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.